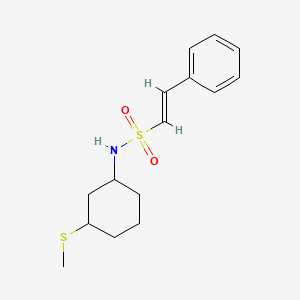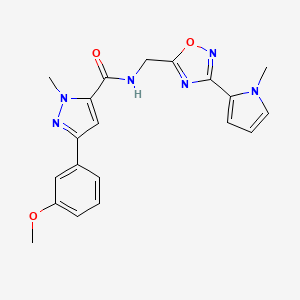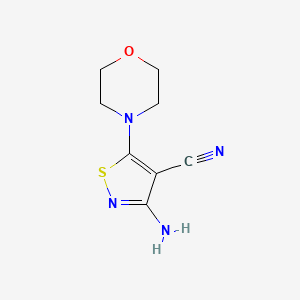
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is an organic compound that has drawn significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. This molecule combines several functional groups that confer unique chemical properties and reactivity, making it a compound of choice for various research endeavors.
準備方法
Synthetic Routes and Reaction Conditions
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can be synthesized using a multi-step process involving the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine to form the corresponding hydrazide. Subsequent cyclization with cyanogen bromide results in the formation of 1-methyl-1H-pyrazol-4-yl-1,2,4-oxadiazole. Finally, the urea derivative is obtained by reacting the oxadiazole intermediate with 3-phenylpropyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimizing reaction conditions to achieve higher yields and purity. This can include optimizing solvent systems, reaction temperatures, and purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions it Undergoes
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity is influenced by the presence of the pyrazole and oxadiazole rings, as well as the urea moiety.
Common Reagents and Conditions
Oxidation: : Oxidative cleavage using reagents such as hydrogen peroxide in the presence of a catalyst can selectively target the pyrazole ring.
Reduction: : Reductive amination can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can be introduced under mild conditions.
Major Products Formed
Depending on the reaction conditions and the specific reagents used, major products can include various functionalized derivatives of the original compound. For example, substitution reactions can yield new derivatives with enhanced biological or chemical properties.
科学的研究の応用
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea has found applications in multiple areas of scientific research:
Biology: : Studied for its interaction with various biological targets, including enzymes and receptors.
Medicine: : Potential therapeutic agent for treating diseases, leveraging its ability to modulate specific biological pathways.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism by which 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or biochemical outcomes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Unique Features
What sets 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea apart from other similar compounds is the presence of both the pyrazole and oxadiazole rings, coupled with the urea moiety. This combination imparts unique chemical reactivity and biological activity.
List of Similar Compounds
1-((3-(4-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : A similar compound with a methyl group at the 4-position of the pyrazole ring.
1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : Contains an ethyl group instead of a methyl group on the pyrazole ring.
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : Features a thiadiazole ring instead of an oxadiazole ring.
By exploring these aspects, researchers can gain a deeper understanding of this compound, from its synthesis and chemical reactivity to its applications in various fields.
特性
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-23-12-14(10-20-23)16-21-15(25-22-16)11-19-17(24)18-9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUQFEIXDKQNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide](/img/structure/B2423339.png)
![Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2423340.png)

![4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine](/img/structure/B2423342.png)

![3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid](/img/structure/B2423346.png)








